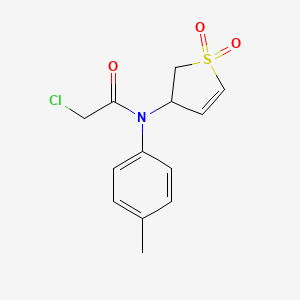

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a chloro group, and an acetamide moiety, making it a versatile molecule for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The chloro group can be reduced to form an amine.

Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Amines.

Substitution: : Amides or esters.

Applications De Recherche Scientifique

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : It has potential as a lead compound in drug discovery, particularly for diseases involving thiophene-based structures.

Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparaison Avec Des Composés Similaires

This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the chloro group. Similar compounds might include other thiophene derivatives or acetamide-based molecules, but the exact substituents and functional groups would differ, leading to variations in reactivity and application.

List of Similar Compounds

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methylphenyl)acetamide

Activité Biologique

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₄ClN₁O₄S

- Molecular Weight : 315.77 g/mol

- CAS Number : 928001-91-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that acetamide derivatives often exhibit significant therapeutic properties, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Klebsiella pneumoniae, where it acts synergistically with conventional antibiotics like ciprofloxacin and meropenem .

- Analgesic Properties : Molecular docking studies suggest that this compound may bind effectively to cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The analgesic activity was evaluated using the hot plate model, indicating potential for pain management applications .

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Activity Type |

|---|---|---|---|

| Klebsiella pneumoniae | 16 µg/mL | 32 µg/mL | Bactericidal |

| Escherichia coli | 32 µg/mL | 64 µg/mL | Bacteriostatic |

| Staphylococcus aureus | 8 µg/mL | 16 µg/mL | Bactericidal |

These results indicate that the compound possesses significant antibacterial properties, especially against Gram-negative bacteria.

Analgesic Activity

In vivo studies have demonstrated that this acetamide derivative exhibits analgesic effects comparable to standard analgesics. The hot plate test results are summarized below:

| Treatment | Reaction Time (seconds) | Significance (p-value) |

|---|---|---|

| Control (saline) | 5.0 | - |

| Standard (Diclofenac) | 10.0 | p < 0.01 |

| Test Compound (50 mg/kg) | 9.5 | p < 0.05 |

The data indicates that the test compound significantly increases reaction time compared to the control group, suggesting effective analgesic properties.

Case Studies and Research Findings

- Synergistic Effects with Antibiotics : A study highlighted the effectiveness of combining this acetamide with ciprofloxacin against Klebsiella pneumoniae, demonstrating enhanced antibacterial activity and reduced resistance development .

- Docking Studies : Molecular docking studies have elucidated the binding interactions of this compound with COX enzymes, providing insights into its potential use as an anti-inflammatory agent .

- Toxicity Assessment : Preliminary toxicity assessments indicate low cytotoxicity levels in vitro, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name |

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S/c1-10-2-4-11(5-3-10)15(13(16)8-14)12-6-7-19(17,18)9-12/h2-7,12H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSGIOBCCHCOBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.